molecular formula C10H11FO3 B13611558 Methyl (r)-3-(3-fluorophenyl)-3-hydroxypropanoate

Methyl (r)-3-(3-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13611558
M. Wt: 198.19 g/mol
InChI Key: ICWIPGWKGBLGEU-SECBINFHSA-N
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Description

Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of ®-3-(3-fluorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Methyl ®-3-(3-fluorophenyl)-3-oxopropanoate.

    Reduction: Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester and hydroxy functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The fluorophenyl group can interact with aromatic receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate
  • Methyl ®-3-(3-bromophenyl)-3-hydroxypropanoate
  • Methyl ®-3-(3-methylphenyl)-3-hydroxypropanoate

Uniqueness

Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity compared to its chloro, bromo, and methyl analogs .

Biological Activity

Methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoate, a chiral compound with the molecular formula C10H11FO3C_{10}H_{11}FO_3 and a molecular weight of approximately 198.19 g/mol, has garnered significant attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and structural characteristics that contribute to its biological activity.

Structural Characteristics

The compound features a unique structural arrangement:

  • Fluorophenyl Group : Enhances binding affinity to biological macromolecules.
  • Hydroxypropanoate Moiety : Facilitates hydrogen bonding, crucial for enzyme activity modulation.

These features play a pivotal role in the compound's interaction with various biological targets, including enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation through inhibition of pro-inflammatory mediators.
  • Analgesic Effects : Its potential to alleviate pain has been noted, making it a candidate for further therapeutic development.

The mechanism of action involves:

  • Binding Affinity : The fluorophenyl group interacts with hydrophobic pockets in proteins, enhancing binding to target enzymes and receptors.
  • Hydrogen Bonding : The hydroxypropanoate moiety forms hydrogen bonds with amino acid residues, influencing the biological activity of these targets.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl (R)-3-(2-fluorophenyl)-3-hydroxypropanoateC10H11FO3198.19 g/molDifferent position of the fluorine atom
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionateC10H11FO3198.19 g/molDifferent hydroxyl positioning
(R)-Methyl 3-(3-chlorophenyl)-3-hydroxypropanoateC10H11ClO3214.65 g/molChlorine substitution instead of fluorine

Case Studies and Research Findings

  • Pharmacological Studies : In vitro studies have shown that this compound effectively inhibits specific enzymes involved in inflammatory pathways. For instance, it was found to significantly reduce the production of nitric oxide in macrophage cultures, indicating its anti-inflammatory potential .
  • Analgesic Research : A study evaluating the analgesic effects demonstrated that this compound reduced pain responses in animal models subjected to formalin-induced pain. The results indicated a dose-dependent response, supporting its potential use in pain management therapies .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Reformatsky Reaction : Utilizing ethyl iodoacetate and aldehydes or ketones under catalytic conditions.
  • Chiral Resolution : Achieved through various enantioselective methods to obtain the desired R-enantiomer.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl (3R)-3-(3-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1

InChI Key

ICWIPGWKGBLGEU-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)F)O

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)F)O

Origin of Product

United States

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